2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H7NO2S. It features a cyclopropane ring attached to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropanecarbonyl chloride with 2-aminothiazole. The reaction is carried out at room temperature, and the product is obtained after purification . Another method involves the cyclization of diethyl cyclopropane-1,1-dicarboxylate followed by hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, including binding to enzymes and receptors. This can lead to the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Similar Compounds
1-(Thiazol-2-yl)cyclopropane-1-carboxylic acid: Similar in structure but with different substitution patterns on the cyclopropane ring.
1-(Benzo[d]thiazol-2-yl)cyclopropane-1-carboxylic acid: Contains a benzo-fused thiazole ring, which imparts different chemical and biological properties.
Uniqueness
2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring and a thiazole ring.
Properties
Molecular Formula |
C7H7NO2S |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-4(5)6-8-1-2-11-6/h1-2,4-5H,3H2,(H,9,10) |
InChI Key |
YYBJHRUMANYTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC=CS2 |
Origin of Product |
United States |
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